molecular formula C19H18ClN3O6S B2948188 (Z)-2-chloro-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzamide CAS No. 895445-16-6

(Z)-2-chloro-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzamide

Cat. No.: B2948188
CAS No.: 895445-16-6
M. Wt: 451.88
InChI Key: HAOJLPOKPFTAFL-VZCXRCSSSA-N
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Description

The compound contains several functional groups including a benzothiazole ring, nitro group, and amide linkage. Benzothiazoles are heterocyclic compounds with diverse applications in scientific research due to their intriguing properties . They are often used in the synthesis of various pharmaceuticals .


Synthesis Analysis

While the exact synthesis of this compound is not available, benzothiazoles are typically synthesized through the condensation of 2-aminothiophenol and carboxylic acids . The nitro group and amide linkage can be introduced through further reactions .


Molecular Structure Analysis

The benzothiazole ring system is aromatic and thus contributes to the stability of the molecule. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the molecule .


Chemical Reactions Analysis

Benzothiazoles can undergo a variety of reactions including electrophilic substitution, nucleophilic substitution, and reduction . The nitro group can be reduced to an amino group, and the amide linkage can participate in hydrolysis and condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Safety and Hazards

The safety and hazards associated with the compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Benzothiazoles and their derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on synthesizing new derivatives and studying their potential applications .

Properties

IUPAC Name

2-chloro-N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O6S/c1-27-7-6-22-14-9-15(28-2)16(29-3)10-17(14)30-19(22)21-18(24)12-8-11(23(25)26)4-5-13(12)20/h4-5,8-10H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOJLPOKPFTAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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